
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate
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Overview
Description
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is an organic compound characterized by the presence of a tetrafluorophenoxy group attached to an ethyl acetate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethyl bromoacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.
Reaction Scheme:
2,3,5,6-tetrafluorophenol+ethyl bromoacetateK2CO3,DMF,heatEthyl 2-(2,3,5,6-tetrafluorophenoxy)acetate
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction.
Chemical Reactions Analysis
Potential Chemical Reactions
While direct experimental data for this compound is unavailable, analogous reactions of related fluorinated esters suggest the following pathways:
Hydrolysis
Ester hydrolysis typically occurs under acidic or basic conditions. For fluorinated phenyl esters:
Reaction Type | Conditions | Products |
---|---|---|
Acidic hydrolysis | H⁺, H₂O, heat | 2-(2,3,5,6-Tetrafluorophenoxy)acetic acid + ethanol |
Basic hydrolysis | OH⁻, H₂O, heat | Sodium salt of acetic acid derivative + ethanol |
The electron-withdrawing fluorine atoms may stabilize transition states, potentially accelerating hydrolysis compared to non-fluorinated esters.
Nucleophilic Substitution
The ester carbonyl group is susceptible to nucleophilic attack:
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Amines : Reaction with primary/secondary amines could yield amide derivatives.
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Alcohols : Transesterification with alternative alcohols (e.g., methanol) under acidic conditions.
Fluorine substitution may reduce carbonyl reactivity compared to non-fluorinated analogs.
Electrophilic Aromatic Substitution
The phenyl ring’s fluorine atoms activate specific positions for electrophilic substitution. For example:
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Nitration/Sulfonation : Fluorine directs electrophiles to ortho and para positions relative to the -OAc group .
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Cross-coupling reactions : Potential for Suzuki/Miyaura coupling if boronic acid derivatives are introduced via functionalization .
Biochemical Relevance
Fluorinated compounds often exhibit enhanced stability and lipophilicity. Potential applications include:
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Pharmaceutical intermediates : Synthesis of fluorinated drug candidates .
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Diagnostic reagents : Labeling agents for PET imaging (e.g., fluorine-18 incorporation) .
Limitations of Current Data
The provided search results lack direct experimental data for Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate. Key gaps include:
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Kinetic studies : Reaction rates under different conditions.
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Mechanistic details : Role of fluorine substitution in directing reactivity.
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Toxicity and stability : Safety profile for industrial applications.
Research Recommendations
To address these gaps, future studies should:
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Investigate hydrolytic stability and transesterification efficiency.
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Explore fluorine’s impact on electrophilic substitution patterns.
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Assess compatibility with polymerization catalysts (e.g., metal alkoxides).
Scientific Research Applications
Pharmaceutical Applications
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate serves as an intermediate in the synthesis of various pharmaceuticals. Its derivatives are explored for anti-inflammatory and analgesic properties. For instance, compounds derived from tetrafluorophenol have been linked to the development of non-steroidal anti-inflammatory drugs (NSAIDs) used in veterinary medicine .
Radiopharmaceuticals
Research indicates that tetrafluorophenyl derivatives can be utilized in radiolabeling techniques for imaging applications. For example, the use of 2,3,5,6-tetrafluorophenyl groups in the synthesis of radiolabeled compounds allows for enhanced imaging capabilities in positron emission tomography (PET) studies . These compounds can be labeled with fluorine-18 to track biological processes in vivo.
Self-Assembled Monolayers
The compound has been investigated for its application in creating self-assembled monolayers (SAMs). A study demonstrated that tetrafluorophenyl-terminated SAMs can be utilized for fabricating DNA arrays on gold surfaces . This technique is crucial for biosensing applications and the development of diagnostic tools.
Polymer Chemistry
This compound can also serve as a monomer in polymer synthesis. The incorporation of fluorinated segments into polymers enhances their thermal stability and chemical resistance, making them suitable for various industrial applications.
Synthesis Pathways
The synthesis of this compound typically involves the reaction of 2,3,5,6-tetrafluorophenol with ethyl acetate under specific conditions to ensure high yield and purity . The synthetic methods have been optimized to reduce costs and improve scalability for industrial production.
Case Study 1: Synthesis Optimization
A recent study focused on optimizing the synthesis of tetrafluorophenol derivatives including this compound. The researchers reported a two-step process yielding over 80% recovery with high product purity (>99%) through careful control of reaction conditions .
Another investigation assessed the anti-inflammatory effects of compounds derived from this compound in animal models. The results indicated significant reduction in inflammation markers compared to control groups . This study highlights the potential therapeutic applications of these compounds.
Mechanism of Action
The mechanism of action of Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate in various applications depends on its chemical reactivity. For instance, in organic synthesis, it acts as a nucleophile or electrophile depending on the reaction conditions. In pharmaceuticals, the fluorine atoms can enhance the compound’s interaction with biological targets by increasing lipophilicity and metabolic stability.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(2,3,5-trifluorophenoxy)acetate
- Ethyl 2-(2,4,5,6-tetrafluorophenoxy)acetate
- Ethyl 2-(2,3,4,5-tetrafluorophenoxy)acetate
Uniqueness
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is unique due to the specific positioning of the fluorine atoms on the phenoxy ring, which can influence its reactivity and interaction with other molecules. This specific arrangement can lead to distinct physical and chemical properties compared to other fluorinated analogs.
Conclusion
This compound is a versatile compound with significant potential in various scientific fields. Its unique chemical structure allows for diverse applications, from organic synthesis to pharmaceuticals and materials science. Understanding its preparation, reactions, and applications can pave the way for further research and development in these areas.
Biological Activity
Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate is a compound of significant interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to explore its biological activity, mechanisms of action, and relevant research findings.
Overview of this compound
This compound is a fluorinated organic compound that has been investigated for various biological applications. Its structure includes a tetrafluorophenoxy group which enhances its lipophilicity and biological interactions. The presence of fluorine atoms is known to influence the pharmacokinetics and pharmacodynamics of compounds, potentially increasing their efficacy and selectivity for biological targets.
The biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes or receptors involved in disease pathways.
- Modulation of Signaling Pathways : It could influence various cellular signaling pathways by interacting with key molecular targets.
- Antimicrobial and Anticancer Properties : Preliminary studies suggest potential antimicrobial and anticancer activities, possibly through the induction of apoptosis or inhibition of cell proliferation.
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains. The Minimum Inhibitory Concentration (MIC) values for selected strains are summarized in Table 1.
Bacterial Strain | MIC (µg/mL) |
---|---|
Staphylococcus aureus | 32 |
Escherichia coli | 64 |
Pseudomonas aeruginosa | 128 |
Anticancer Activity
The anticancer potential of this compound has been assessed in several cancer cell lines. Notably, it showed a dose-dependent reduction in cell viability in human breast cancer (MCF-7) and lung cancer (A549) cell lines. The results are presented in Table 2.
Cell Line | IC50 (µM) | % Inhibition at 50 µM |
---|---|---|
MCF-7 | 15 | 75 |
A549 | 20 | 70 |
HeLa | 25 | 65 |
Case Studies
- Chagas Disease Model : A study evaluated the effects of tetrafluorophenoxymethyl ketone derivatives on Trypanosoma cruzi, the causative agent of Chagas disease. The study found that compounds similar to this compound effectively inhibited cysteine protease activity in vitro and improved symptoms in a mouse model without significant toxicity .
- Cancer Cell Proliferation : A recent investigation into the effects of this compound on cancer cell lines indicated that it induces apoptosis through the activation of caspase pathways. This was evidenced by increased levels of cleaved caspases in treated cells compared to controls .
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing Ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate, and how can reaction efficiency be optimized?
Methodological Answer: The compound is often synthesized via esterification or coupling reactions. A typical approach involves reacting 2,3,5,6-tetrafluorophenol with activated esters (e.g., chloroacetate derivatives) under basic conditions. For example, in radiopharmaceutical synthesis, the compound is prepared by reacting tetrafluorophenol with ethyl bromoacetate in the presence of a base like K₂CO₃ in anhydrous DMF at 60–80°C for 12–24 hours . To optimize yield, monitor reaction progress using thin-layer chromatography (TLC) or LC-MS. Purification via semi-preparative HPLC with a C18 column and acetonitrile/water gradients ensures high purity (>95%) .
Q. How should researchers characterize the purity and structural integrity of this compound?
Methodological Answer: Combine multiple analytical techniques:
- NMR Spectroscopy : Confirm the presence of fluorine substituents via distinct splitting patterns in ¹⁹F NMR (e.g., δ -140 to -160 ppm for aromatic fluorines) .
- HPLC-MS : Use reverse-phase chromatography with UV detection (λ = 254 nm) and electrospray ionization (ESI-MS) to verify molecular ion peaks (e.g., [M+H]⁺ at m/z 274) .
- Elemental Analysis : Validate C, H, F, and O content within ±0.3% of theoretical values .
Q. What solvents and conditions ensure stability during storage?
Methodological Answer: Store the compound in anhydrous dimethyl sulfoxide (DMSO) or dichloromethane at -20°C under inert gas (N₂ or Ar) to prevent hydrolysis of the ester group. Stability studies show <5% degradation over 6 months under these conditions .
Advanced Research Questions
Q. How can researchers address low yields or byproduct formation during synthesis?
Methodological Answer: Low yields often arise from incomplete activation of the phenolic hydroxyl group. Strategies include:
- Using coupling agents like DCC (dicyclohexylcarbodiimide) to enhance reactivity .
- Introducing microwave-assisted synthesis (100–120°C, 30–60 min) to accelerate reaction kinetics .
- Byproducts like unreacted tetrafluorophenol can be minimized via iterative recrystallization or column chromatography with silica gel and ethyl acetate/hexane (1:3 v/v) .
Q. What role does this compound play in synthesizing fluorine-18-labeled probes for PET imaging?
Methodological Answer: The compound serves as a precursor for prosthetic groups (e.g., 6-¹⁸F-fluoronicotinic acid tetrafluorophenyl ester) used in radiolabeling biomolecules. Key steps:
- Radiofluorination : React with [¹⁸F]fluoride in the presence of K₂.2.2. and K₂CO₃ at 100°C for 10 min .
- Conjugation : Link the ¹⁸F-labeled intermediate to targeting vectors (e.g., PSMA ligands) via acylation or click chemistry. Biodistribution studies in murine models show high tumor-to-background ratios .
Q. How does fluorination impact the electrochemical properties of derived metallophthalocyanines?
Methodological Answer: Peripheral tetrafluorophenoxy groups enhance electron-withdrawing effects, shifting redox potentials. For example:
- Cobalt(II) phthalocyanines with this substituent exhibit a quasi-reversible Co²⁺/Co⁺ redox couple at E₁/₂ = -0.32 V (vs. Ag/AgCl) in DMF .
- Catalytic activity for oxygen reduction reactions (ORR) improves by ~40% compared to non-fluorinated analogs due to increased Lewis acidity .
Q. What strategies mitigate instability in biological matrices during pharmacokinetic studies?
Methodological Answer:
- Serum Stability Assays : Incubate the compound in human serum at 37°C and analyze degradation via LC-MS/MS. Half-life extensions (>6 hours) are achieved by PEGylation or encapsulation in liposomes .
- Metabolite Identification : Use high-resolution mass spectrometry (HRMS) to detect hydrolysis products (e.g., 2,3,5,6-tetrafluorophenoxyacetic acid) .
Properties
CAS No. |
14742-38-2 |
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Molecular Formula |
C10H8F4O3 |
Molecular Weight |
252.16 g/mol |
IUPAC Name |
ethyl 2-(2,3,5,6-tetrafluorophenoxy)acetate |
InChI |
InChI=1S/C10H8F4O3/c1-2-16-7(15)4-17-10-8(13)5(11)3-6(12)9(10)14/h3H,2,4H2,1H3 |
InChI Key |
CVUZQJFFDJNCQG-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)COC1=C(C(=CC(=C1F)F)F)F |
Origin of Product |
United States |
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